molecular formula C12H16ClNO2 B13901934 trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride

trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B13901934
M. Wt: 241.71 g/mol
InChI Key: MCAOZKBVWBJGKU-VZXYPILPSA-N
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Description

trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the catalytic hydrogenation of 4-phenylpicolinic acid using a cobalt-based catalyst. The reaction is carried out in water as a solvent, which allows for acid-free hydrogenation with good yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, cobalt-based catalysts.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1

InChI Key

MCAOZKBVWBJGKU-VZXYPILPSA-N

Isomeric SMILES

C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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